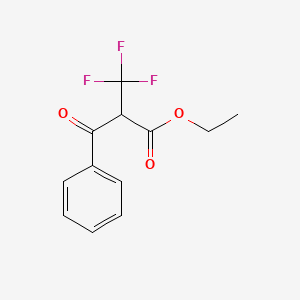

Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate

Descripción

Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate (CAS 142779-90-6) is a β-keto ester characterized by a trifluoromethyl (-CF₃) group at the C2 position, a phenyl ring at C3, and an ethyl ester moiety. Its IUPAC name reflects the substitution pattern: the ketone (3-oxo), phenyl group (3-phenyl), and trifluoromethyl group (2-(trifluoromethyl)) on the propionate backbone. This compound is synthetically versatile, serving as a precursor in heterocyclic chemistry and pharmaceutical intermediates . Key synonyms include ethyl 2-benzoyl-3,3,3-trifluoropropanoate and AKOS018116485 .

Propiedades

IUPAC Name |

ethyl 2-benzoyl-3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-11(17)9(12(13,14)15)10(16)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIGNEBKPMVJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142779-90-6 | |

| Record name | ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic reagents like Grignard reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate serves as a crucial building block in organic synthesis. It enables the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution:

- Oxidation : Can be converted to corresponding carboxylic acids using reagents like potassium permanganate.

- Reduction : The keto group can be reduced to an alcohol using sodium borohydride.

- Substitution : The trifluoromethyl group can be replaced with other functional groups under specific conditions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Grignard reagents | Substituted derivatives |

Biological Research

The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its unique structural features allow researchers to explore its effects on various biochemical processes:

- Enzyme Interactions : The electron-withdrawing trifluoromethyl group influences the binding affinity of the compound with enzymes, potentially affecting their catalytic activity.

- Metabolic Pathways : Studies have shown that this compound can modulate metabolic pathways, making it a candidate for further exploration in pharmacology .

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory effects.

- Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines, leveraging its ability to interact with cellular targets .

Industrial Applications

In industrial settings, this compound is employed in the development of new materials with enhanced properties:

- Material Science : Its stability and reactivity make it suitable for creating polymers and other materials that require specific performance characteristics.

Case Study 1: Synthesis of Novel Anticancer Agents

A study published in a peer-reviewed journal explored the synthesis of novel anticancer agents derived from this compound. Researchers modified the compound through various chemical reactions to enhance its bioactivity against cancer cell lines. The results indicated promising anticancer activity, warranting further investigation into its mechanism of action.

Case Study 2: Enzyme Inhibition Studies

Another study focused on the inhibition of specific enzymes by this compound. The findings revealed that the compound could inhibit enzyme activity at certain concentrations, suggesting potential applications in drug development aimed at regulating metabolic pathways.

Mecanismo De Acción

The mechanism of action of ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the presence of other functional groups .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position Variations on the Aromatic Ring

Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (CAS 1717-42-6)

- Structure : The trifluoromethyl group is meta to the ketone on the phenyl ring.

- This positional change impacts reactivity in electrophilic substitution reactions .

- Applications : Used in agrochemical and pharmaceutical synthesis due to enhanced solubility compared to ortho-substituted derivatives .

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (CAS 106263-53-0)

- Structure : Para-substituted trifluoromethyl group.

- Properties: The para position maximizes resonance stabilization of the ketone, increasing acidity (pKa ~8–9) compared to meta and ortho isomers. This enhances enolate formation efficiency in alkylation reactions .

Ethyl 3-oxo-3-phenylpropanoate (CAS 94-02-0)

Functional Group Modifications

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS N/A)

- Structure : Fluorine replaces the trifluoromethyl group at C2.

- Properties: Reduced steric bulk and weaker electron-withdrawing effect (-F vs. -CF₃) result in lower enolate stability. Melting point: ~50–60°C (estimated), lower than trifluoromethyl analogs .

- Applications : Intermediate in fluorinated drug candidates, though less favored than -CF₃ analogs due to inferior pharmacokinetic profiles .

Ethyl 3-Cyclopropyl-3-oxo-2-(3-(trifluoromethyl)benzyl)propanoate

- Structure : Cyclopropyl group at C3 and benzyl-trifluoromethyl substitution.

- Properties : Increased steric hindrance from the cyclopropyl group reduces reaction rates in cyclocondensation reactions. The benzyl group enhances π-π stacking in crystal structures, improving crystallinity .

Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate

- Structure: Amino substituent (-NH-(1-phenylethyl)) at C3 instead of phenyl.

- Properties: The amino group enables hydrogen bonding, increasing water solubility (logP ~2.1 vs. ~2.8 for trifluoromethyl analog). Melting point: 82–84°C .

Trifluoromethyl vs. Non-Fluorinated Analogs

| Property | Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate | Ethyl 3-oxo-3-phenylpropanoate (CAS 94-02-0) |

|---|---|---|

| logP | ~2.8 | ~1.5 |

| pKa (α-H) | ~7.5 | ~9.2 |

| Enolate Stability | High (due to -CF₃ EWG) | Moderate |

| Metabolic Stability | Enhanced (C-F bonds resist oxidation) | Lower |

| Synthetic Use | Preferred for electron-deficient intermediates | Limited to non-fluorinated systems |

Data inferred from structural analogs .

Actividad Biológica

Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate, with CAS number 106263-53-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

This compound has the molecular formula and a molecular weight of 260.21 g/mol. The structure incorporates a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| CAS Number | 106263-53-0 |

| Molecular Formula | C12H11F3O3 |

| Molecular Weight | 260.21 g/mol |

| Boiling Point | Not available |

| Lipophilicity (Log P) | 2.43 - 3.99 |

| GI Absorption | High |

| BBB Permeability | Yes |

The presence of the trifluoromethyl group in this compound significantly influences its interaction with biological targets. Research indicates that fluorinated compounds often exhibit enhanced potency due to their ability to engage in stronger hydrogen bonding and increased metabolic stability during receptor binding .

Biological Activity

Studies have shown that this compound exhibits various biological activities, including:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The introduction of the trifluoromethyl group has been linked to a significant increase in cytotoxicity compared to non-fluorinated analogs .

- Antimicrobial Properties : Preliminary tests indicate that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play critical roles in drug metabolism .

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines. The results showed that it inhibited cell proliferation with an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer properties.

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting promising antimicrobial activity.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propionate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via condensation reactions involving trifluoromethyl-containing precursors. For example, trifluoromethyl groups can be introduced using reagents like trifluoromethyl boronic acids or halogenated intermediates under Suzuki-Miyaura coupling conditions. Reaction optimization includes monitoring via thin-layer chromatography (TLC) and adjusting solvent systems (e.g., THF or DMF), temperature (room temperature to 80°C), and stoichiometric ratios of reagents. Purification often involves column chromatography or recrystallization .

- Key Considerations : Ensure anhydrous conditions for moisture-sensitive steps and use triethylamine (Et₃N) to scavenge acids during nucleophilic substitutions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what data should be prioritized?

- Techniques :

- LC-MS : Confirm molecular weight (e.g., m/z 366 [M+H]⁺ as in similar trifluoromethyl esters) and assess purity .

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyls at ~170 ppm).

- HPLC : Determine retention times (e.g., 1.26 minutes under acidic conditions) and quantify impurities .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, Mercury) resolve structural ambiguities in this compound?

- Methodology :

- Structure Solution : Use SHELXD for phase determination from X-ray diffraction data. Refinement in SHELXL includes anisotropic displacement parameters for heavy atoms (e.g., fluorine) .

- Packing Analysis : Mercury’s Materials Module identifies intermolecular interactions (e.g., C–H···O/F contacts) and void spaces, critical for understanding crystal stability .

Q. What strategies address contradictions between theoretical and experimental spectroscopic data during structural elucidation?

- Approach :

- Cross-Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons) with IR (carbonyl stretches at ~1740 cm⁻¹) and high-resolution MS.

- Dynamic Effects : Account for rotational barriers in esters (e.g., hindered rotation of the trifluoromethyl group) that may split NMR signals .

- Software Tools : Use WinGX for crystallographic data validation and ORTEP for visualizing anisotropic displacement ellipsoids .

Q. How can reaction mechanisms for trifluoromethyl group incorporation be investigated mechanistically?

- Experimental Design :

- Isotopic Labeling : Introduce ¹⁸O or deuterium in ester groups to track kinetic isotope effects during hydrolysis.

- Computational Studies : Perform DFT calculations (e.g., Gaussian) to map transition states for trifluoromethylation steps .

- In Situ Monitoring : Use ReactIR to detect intermediates (e.g., acyl fluorides) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.